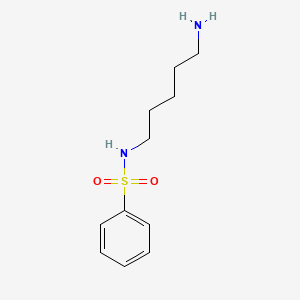

N-(5-Aminopentyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-aminopentyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c12-9-5-2-6-10-13-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIRVKYLVAFWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557227 | |

| Record name | N-(5-Aminopentyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-30-6 | |

| Record name | N-(5-Aminopentyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Benzenesulfonamide (B165840) Scaffolds

The construction of the benzenesulfonamide core is a mature field in organic synthesis, dominated by several reliable methods. These routes primarily involve the formation of the sulfur-nitrogen bond.

The most prevalent method for synthesizing benzenesulfonamides is the reaction of a primary or secondary amine with benzenesulfonyl chloride. organic-chemistry.orgacs.org This reaction, famously known as the Hinsberg test, is highly efficient for distinguishing between primary, secondary, and tertiary amines. organic-chemistry.org Primary amines react with benzenesulfonyl chloride to form N-substituted sulfonamides. organic-chemistry.orgnih.gov The resulting sulfonamide from a primary amine possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali solutions. google.com Secondary amines form N,N-disubstituted sulfonamides that lack this acidic proton and are thus insoluble in alkali. organic-chemistry.orggoogle.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. nih.govnih.gov

Benzenesulfonyl chloride itself is a readily available reagent, commonly prepared by the chlorosulfonation of benzene (B151609). acs.org Alternative methods include treating benzenesulfonate (B1194179) salts with phosphorus oxychloride. acs.org

Another, more direct but less common, approach is the direct amidation of sulfonic acids with amines. nih.gov This method can be facilitated by coupling agents or achieved under specific conditions, such as microwave irradiation, which has been shown to provide good functional group tolerance and high yields. organic-chemistry.org

N-substituted benzenesulfonamides can be prepared through a variety of precursor strategies. A common two-step process involves the initial synthesis of a primary sulfonamide (from a primary amine), followed by subsequent alkylation or arylation on the sulfonamide nitrogen. For instance, N-benzyl-4-methylbenzenesulfonamides are prepared by first reacting a primary amine with 4-methylbenzenesulfonyl chloride, followed by benzylation of the resulting sulfonamide. wixsite.com

Alternatively, a one-pot process can be employed. This involves reacting an aryl hydrocarbon like toluene (B28343) with chlorosulfonic acid and then, without isolating the intermediate toluenesulfonyl chloride, reacting the crude product directly with an aliphatic amine in the presence of a base to yield the N-alkyl toluenesulfonamide. researchgate.net Ruthenium catalysts have also been developed for the selective N-alkylation of aminobenzenesulfonamides using alcohols as the alkylating agent, offering a more sustainable approach. nih.gov

Specific Synthesis of N-(5-Aminopentyl)benzenesulfonamide and its Analogues

The synthesis of the title compound, this compound, presents the specific challenge of selectively functionalizing one of the two primary amine groups of the 1,5-diaminopentane (cadaverine) backbone.

A direct reaction between benzenesulfonyl chloride and 1,5-diaminopentane would likely lead to a mixture of mono-sulfonated, di-sulfonated, and unreacted starting material due to the comparable reactivity of the two primary amine groups. To achieve selective mono-sulfonylation, a protecting group strategy is typically employed.

A plausible and standard synthetic route is outlined below:

Mono-protection of Diamine: One of the amino groups of 1,5-diaminopentane is first protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. This reaction is performed under controlled conditions to favor the formation of the mono-protected diamine.

Sulfonylation: The resulting N-Boc-1,5-diaminopentane, which has one free primary amine, is then reacted with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form the protected sulfonamide intermediate.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to yield the desired this compound, often isolated as a hydrochloride salt. morressier.com

An alternative conceptual approach involves the oxidative rearrangement of a precursor amide. A study has shown that aliphatic primary amides can be rearranged to primary amines using phenyl iodosyl (B1239551) bis(trifluoroacetate), and importantly, existing sulfonamide groups on the substrate are not affected by these reaction conditions. morressier.com This suggests a potential route starting from a 6-(benzenesulfonamido)hexanamide precursor.

The key starting material, 1,5-diaminopentane, can be produced through various methods, including the fermentative decarboxylation of lysine. researchgate.netnih.gov

While this compound itself is achiral, its derivatives can possess chiral centers, leading to enantiomers that may exhibit different biological activities. Chirality can be introduced either at the sulfonamide sulfur atom (less common) or, more frequently, at a carbon atom within the substituents.

Asymmetric Synthesis:

Catalytic Asymmetric Synthesis: Significant progress has been made in the catalytic enantioselective synthesis of chiral sulfonamides. This includes methods for creating axially chiral sulfonamides through Pd-catalyzed atroposelective hydroamination or N-allylation. nih.govacs.org Organocatalysis, using chiral catalysts like pentanidium, has been employed for the asymmetric condensation of prochiral sulfinates with alcohols to produce enantioenriched sulfinate esters, which are versatile precursors to other chiral sulfur compounds. nih.govwixsite.com

Chiral Auxiliaries: A classic approach involves the use of a chiral auxiliary, such as (-)-quinine, to direct the asymmetric synthesis of sulfinamides, which can then be converted to other chiral sulfonamides. nih.gov

Chiral Resolution:

Chromatographic Methods: When a racemic mixture of a chiral sulfonamide derivative is synthesized, the enantiomers can be separated using chiral chromatography. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., polysaccharide-based columns) are powerful techniques for both analytical and preparative-scale separation of enantiomers. nih.gov

Diastereomeric Salt Formation: For derivatives containing an amine group, as is common in this class, chiral resolution can be achieved by forming diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as an O,O'-diacyltartaric acid derivative. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization, after which the desired enantiomer of the amine can be liberated.

Derivatization Strategies for Structural Elucidation and Activity Modulation

The this compound scaffold offers two primary sites for derivatization: the terminal primary amino group and the sulfonamide nitrogen (if it bears a proton). These modifications are crucial for performing structure-activity relationship (SAR) studies to optimize biological activity.

The benzenesulfonamide moiety is a well-known pharmacophore, and its derivatives have been extensively explored as inhibitors of enzymes like carbonic anhydrases, as anticancer agents, and as anti-inflammatory compounds. nih.govnih.govmdpi.comresearchgate.net

Strategies for Activity Modulation:

Modification of the Terminal Amine: The primary amine of the aminopentyl chain can be acylated, alkylated, or used as a handle to introduce other functional groups or heterocyclic rings. For example, new carboxamide derivatives of benzenesulfonamides have been synthesized and shown to possess significant anti-inflammatory, antimicrobial, and antioxidant activities. researchgate.netnih.gov

Modification of the Aryl Ring: The benzene ring of the sulfonamide can be substituted with various groups (e.g., halogens, nitro, methyl) to modulate the electronic properties and steric profile of the molecule, which can fine-tune binding affinity to biological targets.

Introduction of Heterocycles: The core structure can be elaborated by incorporating heterocyclic moieties, such as triazoles or thiadiazoles, which are known to enhance biological activity. nih.govnih.gov For instance, linking the benzenesulfonamide to a triazole ring is a common strategy in the design of carbonic anhydrase inhibitors. nih.gov These modifications can lead to compounds with potent and selective activity against various disease targets, including cancer and infectious diseases. nih.govnih.gov

The structures of all newly synthesized derivatives are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), to ensure their unambiguous structural elucidation. nih.gov

N-Alkylation and Aminopentyl Chain Modifications

The primary amino group of the aminopentyl chain is a key site for derivatization, allowing for the introduction of various substituents to modulate the compound's properties.

A common strategy for modifying the terminal amine is N-alkylation . This can be achieved through several methods, including reductive amination. For instance, the aldehyde or ketone precursor, N-(5-oxopentyl)benzenesulfonamide, can be reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding N-alkylated or N,N-dialkylated products. This method is highly versatile, allowing for the introduction of a wide array of alkyl and aryl groups.

Another significant modification of the aminopentyl chain is guanidinylation . The transformation of the primary amine into a guanidinium (B1211019) group can significantly alter the basicity and interaction profile of the molecule. A highly effective reagent for this purpose is N,N'-di-Boc-N''-triflylguanidine. orgsyn.orgnih.govnih.gov This reagent reacts smoothly with primary amines under mild conditions to afford the di-Boc-protected guanidine, which can be subsequently deprotected under acidic conditions to yield the free guanidinium salt. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) or chloroform (B151607) in the presence of a base such as triethylamine. nih.gov

| Reagent/Method | Functional Group Introduced | Key Conditions |

| Aldehyde/Ketone + NaBH(OAc)₃ | N-Alkyl/N,N-Dialkyl | Reductive amination conditions |

| N,N'-di-Boc-N''-triflylguanidine | Guanidinium (after deprotection) | Triethylamine, Dichloromethane nih.gov |

Benzenesulfonamide Ring Substitutions and Functionalization

The aromatic ring of the benzenesulfonamide moiety provides another avenue for structural diversification through electrophilic aromatic substitution and other functionalization reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.gov For this compound, the sulfonamide group can act as a directed metalation group (DMG). To achieve this, the amine on the pentyl chain is typically first protected, for example, with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected compound can then be treated with a strong base, such as n-butyllithium or sec-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a lithiated species at the ortho position to the sulfonamide group, which can then be quenched with a variety of electrophiles to introduce substituents such as halogens (e.g., using I₂ or Br₂), alkyl groups, or carbonyl functionalities.

Standard electrophilic aromatic substitution reactions can also be employed, although the directing effects of the sulfonamide and the protected aminopentyl chain must be considered. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. Nitration can be performed using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid over-oxidation and side reactions, and protection of the amino group is essential. Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups onto the ring, typically requiring a Lewis acid catalyst and a protected form of the starting material to prevent side reactions with the amino group.

| Reaction Type | Reagent Example | Position of Substitution |

| Directed ortho-metalation | n-BuLi, then Electrophile (e.g., I₂) | Ortho to sulfonamide |

| Halogenation | N-Bromosuccinimide (NBS) | Ortho, Para to activating group |

| Nitration | HNO₃/H₂SO₄ | Meta to sulfonamide (deactivating) |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Meta to sulfonamide (deactivating) |

Introduction of Reactive Handles for Conjugation and Probe Development

To utilize this compound as a molecular probe or for conjugation to biomolecules, it is often necessary to introduce a reactive handle. The terminal primary amine is an ideal starting point for such modifications.

One of the most versatile approaches for bioconjugation is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov To prepare an azide-functionalized derivative, the primary amine of this compound can be converted to an azide (B81097). A common method involves reaction with an azide transfer reagent like triflyl azide (TfN₃) or by a two-step process involving initial conversion to a leaving group followed by substitution with sodium azide. The resulting N-(5-azidopentyl)benzenesulfonamide can then be readily "clicked" with alkyne-containing molecules, such as proteins or fluorescent dyes that have been modified with an alkyne handle. nih.gov

For conjugation to thiol-containing biomolecules, a maleimide (B117702) group can be introduced. This is typically achieved by reacting the primary amine of this compound with a maleimide derivative containing an activated ester, such as N-succinimidyl 3-maleimidopropionate. The reaction proceeds under mild basic conditions to form a stable amide linkage.

The primary amine can also be directly conjugated to molecules containing an isothiocyanate group, such as fluorescein isothiocyanate (FITC) , to generate fluorescent probes. nih.govthermofisher.comnih.govorganic-chemistry.org The reaction between the amine and the isothiocyanate forms a stable thiourea (B124793) linkage. nih.gov Similarly, reaction with N-hydroxysuccinimide (NHS) esters of fluorescent dyes, like NHS-fluorescein, results in the formation of a stable amide bond. thermofisher.comnih.govthermofisher.com These reactions are typically carried out in a slightly basic buffer (pH 8-9) to ensure the amine is deprotonated and nucleophilic.

| Reactive Handle | Reagent for Introduction | Target for Conjugation |

| Azide | Azide transfer reagent (e.g., TfN₃) | Alkyne-modified molecules (via Click Chemistry) nih.gov |

| Maleimide | NHS-maleimide ester | Thiol-containing molecules (e.g., cysteine residues) |

| Fluorescent Dye (Thiourea linkage) | Fluorescein isothiocyanate (FITC) | Direct labeling of the amine nih.govthermofisher.comnih.govorganic-chemistry.org |

| Fluorescent Dye (Amide linkage) | NHS-fluorescein | Direct labeling of the amine thermofisher.comnih.govthermofisher.com |

Structure Activity Relationship Sar and Structural Optimization Studies

Correlating Substituent Effects on the Benzenesulfonamide (B165840) Core with Biological Responses

The benzenesulfonamide core is a foundational element in a multitude of biologically active compounds, serving as a critical anchor for interactions with various enzymatic targets. The electronic properties of substituents on the phenyl ring of this core can dramatically alter the compound's affinity and selectivity for its biological targets.

In the case of N-(5-Aminopentyl)benzenesulfonamide, the phenyl ring is unsubstituted. This fundamental structure provides a baseline for understanding the impact of various functional groups. Research on related benzenesulfonamide derivatives has shown that the introduction of electron-donating or electron-withdrawing groups can modulate activity. For instance, studies on a series of 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides revealed that electron-donating groups on the phenyl ring are essential for their antitumor activity. nih.gov Conversely, the presence of a nitro group (NO2), a strong electron-withdrawing group, was found to be detrimental to this activity. nih.gov

The nature and position of substituents can also dictate isoform specificity, which is particularly crucial for targets like carbonic anhydrases (CAs), where selective inhibition is desired to minimize off-target effects. Current time information in Bangalore, IN. For example, the interaction of benzenesulfonamide-based inhibitors with CA isoforms is influenced by residues within the enzyme's active site, highlighting the importance of matching the substituent pattern to the target's topography. Current time information in Bangalore, IN.

The following table summarizes the general effects of substituents on the benzenesulfonamide ring based on findings from related compounds:

| Substituent Type | General Effect on Biological Activity | Reference |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can enhance activity, particularly in anticancer agents. | nih.gov |

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Can decrease activity or alter selectivity, depending on the target. | nih.gov |

| Halogens (e.g., -F, -Cl, -Br) | Can increase lipophilicity and cell membrane permeability, potentially improving bioavailability. | nih.govnih.gov |

| Bulky Groups | May enhance or hinder binding depending on the size and shape of the enzyme's active site. | Current time information in Bangalore, IN. |

Influence of Alkyl Chain Length on Biological Interaction Profiles

The five-carbon alkyl chain in this compound plays a pivotal role in positioning the terminal amino group for optimal interaction with its biological target. The length and flexibility of this linker are critical determinants of binding affinity and functional activity.

Studies on various classes of molecules have consistently demonstrated the significance of alkyl chain length in modulating biological responses. For instance, in a series of cannabimimetic indoles, optimal binding to both CB1 and CB2 receptors was observed with a five-carbon side chain. nih.gov A chain length of three to six carbons was found to be sufficient for high-affinity binding, while a longer chain (heptyl) led to a significant decrease in affinity. nih.gov This suggests the existence of a specific spatial requirement within the receptor's binding pocket that is best accommodated by a pentyl chain.

Similarly, research on N-alkylmorpholine derivatives has shown a clear structure-activity relationship concerning the alkyl chain length and antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Compounds with shorter chains (less than five carbons) were inactive, while those with longer chains (dodecyl to hexadecyl) displayed the highest bactericidal effects. nih.gov This underscores the principle that the alkyl chain's length directly influences the molecule's ability to interact effectively with its target.

The table below illustrates the impact of alkyl chain length on biological activity in different compound series:

| Compound Series | Optimal Alkyl Chain Length for Activity | Biological Target/Activity | Reference |

| Cannabimimetic Indoles | 5 carbons | CB1 and CB2 Receptors | nih.gov |

| N-Alkylmorpholine Derivatives | 12-16 carbons | Antibacterial (MRSA) | nih.gov |

| 5-O-Acylpinostrobin Derivatives | 5 carbons (pentanoate) | Analgesic Activity |

These findings suggest that the pentyl chain of this compound is likely a key contributor to its biological interaction profile, providing an optimal distance and orientation for the terminal amine to engage with its molecular target.

Stereochemical Determinants of Target Recognition and Potency

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. While this compound itself does not possess a chiral center due to its flexible alkyl chain, the introduction of chiral elements into its structure or its interaction with a chiral biological target would necessitate a consideration of stereochemical factors.

The principle of stereoselectivity is well-established in pharmacology, where enantiomers of a chiral drug can exhibit significantly different pharmacological activities. For many classes of compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

For example, in the case of the natural product (+)-sulfamisterin and its analogs, which contain a sulfonated hydroxy function, the stereochemistry at specific carbon atoms was found to be crucial for their inhibitory activity against serine palmitoyl (B13399708) transferase. Compounds with a 2S-configuration were potent inhibitors, whereas those with a 2R-configuration showed much weaker activity. This highlights how a specific three-dimensional arrangement of atoms is often required for effective binding to a biological target.

Should derivatives of this compound be synthesized with chiral centers, for instance by introducing substituents on the alkyl chain or by creating a more rigid, asymmetric structure, it would be imperative to evaluate the biological activity of the individual stereoisomers. The differential activity of these isomers would provide valuable insights into the three-dimensional requirements of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.

For benzenesulfonamide derivatives, QSAR studies have been successfully employed to identify key structural features that govern their biological effects. For example, a QSAR study on a series of 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides identified the importance of electronic and steric factors for their antitumor activity. nih.gov The model revealed that electron-donating groups on the phenyl ring and the molecular volume of substituents at a specific position were critical for ligand-receptor interactions. nih.gov

The development of a QSAR model for this compound and its analogs would involve the generation of a dataset of compounds with varying substituents on the benzenesulfonamide core and modifications to the alkyl chain. For each compound, a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) would be calculated. Statistical methods would then be used to build a regression model that correlates these descriptors with the observed biological activity.

A successful QSAR model could then be used to:

Predict the biological activity of virtual compounds before their synthesis.

Identify the most influential structural features for activity.

Guide the optimization of lead compounds to enhance potency and selectivity.

The application of QSAR would represent a rational and efficient approach to exploring the vast chemical space around the this compound scaffold, ultimately accelerating the discovery of new and improved therapeutic agents.

Computational Chemistry and in Silico Approaches

Molecular Docking Investigations of N-(5-Aminopentyl)benzenesulfonamide Binding

There is no specific information available in the reviewed literature regarding molecular docking studies performed on this compound. While docking is a common technique used to study other benzenesulfonamide (B165840) derivatives, detailing their interaction with protein targets like human breast cancer cells (MCF-7), no such data could be found for the specified compound.

Without specific molecular docking studies, a profile of ligand-protein interactions for this compound cannot be constructed. The prediction of biological targets and the characterization of interactions such as hydrogen bonds and hydrophobic contacts are dependent on computational screening and docking simulations that have not been published for this compound.

Similarly, the prediction of how this compound might orient itself within the active site of a protein and which amino acid residues are key for its binding is not available. This information is a direct output of molecular docking simulations, for which there is no specific published data.

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations provide deep insights into the intrinsic properties of a molecule. For many benzenesulfonamide derivatives, researchers have successfully used methods like DFT to explore structure, stability, and reactivity. However, specific computational studies detailing these characteristics for this compound are not present in the available literature.

No dedicated Density Functional Theory (DFT) studies for this compound were found. Such studies would typically provide optimized geometric parameters (bond lengths and angles) and total energy calculations to assess the molecule's stability. For other, more complex sulfonamides, DFT calculations have been performed, but these results cannot be extrapolated to the target compound.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its interaction behavior and reactivity. Typically, the regions around oxygen and nitrogen atoms show negative potential, while hydrogen atoms linked to electronegative atoms exhibit positive potential.

Specific data on the Frontier Molecular Orbitals (HOMO and LUMO) for this compound, including their energy levels and spatial distribution, is not available. FMO analysis is fundamental to understanding a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

Theoretical Evaluation of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding (IHB) is a critical factor that influences the conformation, and consequently the biological activity, of a molecule. In this compound, several potential intramolecular hydrogen bonds can be theorized due to the presence of hydrogen bond donor and acceptor groups. The sulfonamide moiety itself contains a proton-donating N-H group and proton-accepting sulfonyl oxygen atoms. nih.govresearchgate.net The terminal primary amine (-NH2) on the flexible pentyl chain also provides two N-H donor sites.

Theoretical studies, such as those using Density Functional Theory (DFT), on related aromatic sulfonamide structures have shown that the sulfonamide hydrogen can form stable intramolecular hydrogen bonds, often creating six-membered ring structures when a suitable acceptor is present in an ortho position. nih.govdoaj.org While this compound lacks a substituent on the benzene (B151609) ring to form such a rigid ring, the flexibility of the N-pentyl chain introduces other possibilities.

The five-carbon linker could potentially fold back on itself, allowing for the formation of a hydrogen bond between the terminal amino group (-NH2) and the sulfonamide group. Two primary interactions can be postulated:

N-H···O=S: A hydrogen atom from the terminal amino group could form an IHB with one of the sulfonyl oxygen atoms.

N-H···N: The hydrogen atom of the sulfonamide (Ar-SO2-NH-) could form an IHB with the nitrogen atom of the terminal amino group. bohrium.comnih.govnih.gov

The formation of these bonds would depend on the energetic favorability of the resulting cyclic conformation. The stability of such bonds is generally weaker than intermolecular hydrogen bonds with solvent molecules like water but can significantly impact the molecule's lipophilicity and ability to cross biological membranes by masking polar groups. researchgate.net DFT calculations would be required to determine the precise bond energies and the most stable conformers, evaluating whether these intramolecular interactions are favored over interactions with the surrounding environment. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time, providing insights into conformational flexibility and binding events. computabio.comuni-frankfurt.de For a molecule like this compound, with its flexible pentyl chain, MD simulations are particularly useful for exploring its conformational landscape.

Conformational Analysis: An MD simulation would be initiated from an optimized 3D structure of the molecule. nih.gov The system would be solvated in a simulated water box to mimic physiological conditions, and Newton's equations of motion would be solved for each atom over a defined period (nanoseconds to microseconds). uni-frankfurt.denumberanalytics.com Analysis of the resulting trajectory would reveal the molecule's dynamic behavior. Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific parts of the molecule. nih.govnumberanalytics.com For this compound, the atoms of the pentyl chain are expected to show higher RMSF values compared to the more rigid benzenesulfonamide core.

These analyses would help identify the most populated and energetically favorable conformations, including those that might be stabilized by the intramolecular hydrogen bonds discussed previously.

Binding Dynamics: If a biological target for this compound were identified, MD simulations could be used to study the dynamics of the protein-ligand complex. nih.govnih.govresearchgate.net After an initial docking pose is predicted, an MD simulation of the complex can provide detailed information on:

The stability of the binding pose over time.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. rsc.org

The role of water molecules in mediating the interaction.

Conformational changes in the protein or ligand upon binding. nih.gov

By calculating the binding free energy from the simulation trajectories using methods like MM-PBSA or MM-GBSA, one could estimate the binding affinity of the compound for its target. numberanalytics.comrsc.org

In Silico Pharmacoprofiling and Druglikeness Assessments

In silico pharmacoprofiling involves the prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its "druglikeness." sci-hub.senih.govspringernature.comnih.gov These predictions are crucial in early-stage drug discovery to filter out candidates with unfavorable properties.

Druglikeness Assessment: A primary tool for this assessment is Lipinski's Rule of Five, which suggests that orally active drugs generally possess specific physicochemical properties. taylorandfrancis.comlindushealth.comdrugbank.comnumberanalytics.com A compound is considered to have good oral bioavailability if it violates no more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Another important descriptor is the Topological Polar Surface Area (TPSA), which is the surface sum over all polar atoms in a molecule. pitt.eduopeneducationalberta.capeter-ertl.comnih.gov TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov

The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C11H18N2O2S | N/A |

| Molecular Weight (g/mol) | 242.34 | ✓ (≤ 500) |

| XLogP3 | 1.3 - 1.7 | ✓ (≤ 5) |

| Hydrogen Bond Donors | 2 (one on sulfonamide -NH-, one on terminal -NH2) | ✓ (≤ 5) |

| Hydrogen Bond Acceptors | 3 (two sulfonyl oxygens, one amino nitrogen) | ✓ (≤ 10) |

| Topological Polar Surface Area (TPSA) (Ų) | 78.93 | (Generally < 140 Ų for good cell permeability) |

Based on this in silico analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a high likelihood of being orally bioavailable. Its molecular weight is low, and it possesses a balanced number of hydrogen bond donors and acceptors. drugbank.com The predicted LogP value indicates moderate lipophilicity, which is favorable for both aqueous solubility and membrane permeability. numberanalytics.com Furthermore, its TPSA value is well within the range associated with good cell membrane permeability. openeducationalberta.ca These promising druglikeness characteristics suggest that the compound is a viable candidate for further investigation.

Mechanistic Investigations of Biological System Interactions

General Mechanisms of Sulfonamide Action in Biological Contexts

Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide functional group. nih.gov Their primary mechanism of action is bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than directly killing them. nih.govnih.gov This allows the host's immune system to clear the infection. nih.gov The antimicrobial effect of sulfonamides stems from their ability to act as competitive antagonists to para-aminobenzoic acid (PABA). researchgate.net PABA is a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid (vitamin B9). nih.govnih.gov

Bacteria must synthesize their own folic acid because they cannot utilize dietary folate. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.gov By interfering with folic acid synthesis, sulfonamides effectively halt processes critical for bacterial cell division and survival. researchgate.net In contrast, human cells are not affected by this mechanism as they obtain folic acid from their diet. nih.gov Beyond their antibacterial properties, some sulfonamides have been developed for other therapeutic purposes, including as diuretics, anticonvulsants, and anti-inflammatory agents. nih.govresearchgate.net

Enzyme Inhibition Mechanisms

The therapeutic and biological effects of sulfonamide-based compounds, including N-(5-Aminopentyl)benzenesulfonamide, are rooted in their ability to inhibit specific enzymes. These interactions are highly dependent on the molecular structure of the sulfonamide and the active site of the target enzyme.

The most well-documented mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS). nih.govnih.gov This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid.

Due to the structural similarity between sulfonamides and PABA, DHPS can mistakenly bind to the sulfonamide molecule. nih.govresearchgate.net This competitive binding prevents PABA from accessing the enzyme's active site, thereby blocking the synthesis of dihydropteroate. The formation of a non-functional analog instead of the essential folate precursor leads to a depletion of tetrahydrofolate, the active form of folic acid. nih.gov This ultimately inhibits the synthesis of purines, pyrimidines, and amino acids, which are necessary for bacterial growth and replication. nih.govresearchgate.net This targeted inhibition of a metabolic pathway exclusive to many microorganisms accounts for the selective toxicity of sulfonamides.

Beyond their antibacterial role, sulfonamides are also potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, there are 15 different CA isoforms, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and epilepsy. The primary sulfonamide group (R-SO2NH2) is key to this inhibitory activity.

The selectivity of sulfonamide-based inhibitors for different CA isozymes is largely influenced by the "tail" of the molecule—the part of the structure other than the benzenesulfonamide (B165840) group. These tails can interact with various amino acid residues within the enzyme's active site cavity, leading to different binding affinities and selective inhibition profiles. For instance, studies on various benzenesulfonamide derivatives have shown that modifications to the tail can lead to highly selective inhibition of specific CA isoforms, such as the tumor-associated CA IX and CA XII, or the brain-associated CA VII. While specific studies on this compound's interaction with CA isozymes were not found, its structure suggests it would likely exhibit inhibitory activity, with its selectivity being determined by the aminopentyl side chain.

The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Constitutive activation of this pathway is a common feature in many cancers, making it a significant target for drug development. Some sulfonamide-containing compounds have been investigated as inhibitors of this pathway. For example, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has been identified as a potent dual inhibitor of PI3Kα and mTOR. These inhibitors often work by competing with ATP in the kinase domain of the target proteins.

Currently, there is no specific research available from the search results detailing the direct inhibitory action of this compound on PI3K or mTOR.

The Tropomyosin Receptor Kinase (TRK) family, which includes TrkA, TrkB, and TrkC, are receptor tyrosine kinases (RTKs) that play a role in the development and function of the nervous system. Fusions and rearrangements of the NTRK genes that encode these receptors can lead to uncontrolled kinase activity and drive the growth of various cancers. Consequently, TRK inhibitors have emerged as a targeted therapy for such cancers. These inhibitors are typically ATP-competitive and block the kinase activity of the TRK receptors, thereby inhibiting downstream signaling pathways like the RAS/MEK/ERK and PI3K/AKT pathways that promote cell proliferation and survival.

There are no specific studies in the provided search results that investigate this compound as an inhibitor of TrkA.

The Androgen Receptor (AR) is a ligand-dependent transcription factor that is crucial for the growth and progression of prostate cancer. AR antagonists work by binding to the receptor, often in the ligand-binding domain (LBD), and preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This inhibition disrupts the normal function of the AR, which includes its translocation to the nucleus, binding to DNA, and recruitment of coactivators necessary for gene transcription. Some antagonists can induce a conformational change in the AR that prevents its proper function.

While some complex non-steroidal structures that act as AR antagonists may contain sulfonamide-like features, there is no information in the search results to suggest that this compound functions as an androgen receptor antagonist.

Monoamine Oxidase Inhibition Mechanisms

The proposed mechanism for many MAO inhibitors involves the molecule traversing both the entrance and substrate cavities of the enzyme. nih.gov It is plausible that the benzenesulfonamide moiety of this compound could anchor within the active site, while the flexible 5-aminopentyl chain explores interactions within the enzyme's cavities. Structure-activity relationship (SAR) analyses of other MAO inhibitors have shown that steric factors and the electronic properties of substituents are critical for inhibitory potency. nih.gov Without specific experimental data for this compound, its precise mechanism and selectivity for MAO-A versus MAO-B remain speculative.

Nucleic Acid Interaction Studies (e.g., DNA Binding)

The interaction of sulfonamide derivatives with nucleic acids, particularly DNA, is an area of active research, though specific studies on this compound are not present in the available literature. However, investigations into other N-substituted benzenesulfonamide compounds have demonstrated their capacity to bind to DNA. These interactions are often non-intercalative, meaning the molecules likely bind to the grooves of the DNA helix rather than inserting themselves between the base pairs. bohrium.com

Studies on certain sulfonamide-based Schiff base compounds have shown that they can locate within the minor groove of DNA. bohrium.com This binding is often stabilized by hydrogen bonds between the oxygen atoms of the sulfonamide group and the nucleotides of the DNA strand. bohrium.com The binding affinity of these compounds to DNA can be significant, with some derivatives showing high binding constants. bohrium.com

Interactions with Microbial Targets and Proposed Mechanisms

The primary and most well-established mechanism of action for antimicrobial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate, a crucial step in the synthesis of folic acid. Due to the structural similarity between sulfonamides and PABA, they can bind to the active site of DHPS, thereby blocking the normal enzymatic reaction. nih.gov

It is highly probable that this compound exerts its antimicrobial effects through this same mechanism. The benzenesulfonamide core of the molecule would act as the PABA mimic, while the N-(5-aminopentyl) substituent could influence the compound's solubility, cell permeability, and binding affinity to the enzyme. The presence of the aminopentyl chain may enhance the uptake of the compound by bacterial cells or provide additional interaction points within the enzyme's active site or surrounding regions.

Studies on various N-substituted benzenesulfonamide derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govnih.gov The specific activity spectrum and potency of this compound would depend on factors such as its ability to penetrate the cell wall and membrane of different microbial species and its affinity for their respective DHPS enzymes.

Below is a table summarizing the minimum inhibitory concentrations (MICs) for some related N-substituted benzenesulfonamide derivatives against various microbial strains, illustrating the potential range of activity for this class of compounds.

| Compound Derivative | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | C. albicans (MIC µg/mL) |

| Benzamide (B126) derivative 1d | 7.8 | 3.9 | - | - | - |

| Drug-resistant B. subtilis | 1.95 |

Note: The data in this table is for related benzamide derivatives and is intended to be illustrative of the potential antimicrobial activity of sulfonamide compounds. Data for this compound is not available. nih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for elucidating the precise molecular structure of N-(5-Aminopentyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR: The proton NMR spectrum of a benzenesulfonamide (B165840) derivative will typically display characteristic signals. The aromatic protons of the benzene (B151609) ring usually appear as multiplets in the range of δ 7.5-7.9 ppm. researchgate.netchemicalbook.com The protons of the aminopentyl chain will exhibit distinct signals corresponding to their specific locations.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. For benzenesulfonamide, characteristic peaks for the aromatic carbons are observed, with the carbon attached to the sulfonyl group appearing at a distinct chemical shift. chemicalbook.comdrugbank.com The carbons of the pentyl chain will also have specific resonances.

Table 1: Representative NMR Data for Benzenesulfonamide Analogs

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | 7.5 - 7.9 | Aromatic protons |

| ¹H | ~7.3 | NH₂ (sulfonamide) |

| ¹³C | 125 - 145 | Aromatic carbons |

Note: The exact chemical shifts for this compound would require experimental determination but can be predicted based on data from similar structures.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. Key vibrational bands confirm the presence of the sulfonamide and amine groups. Asymmetric and symmetric N-H stretching vibrations for the sulfonamide group are typically observed in the regions of 3473–3444 cm⁻¹ and 3371–3345 cm⁻¹, respectively. researchgate.net The S=O stretching vibrations of the sulfonyl group give rise to strong absorption bands, often seen between 1358-1130 cm⁻¹. researchgate.net The presence of the aminopentyl chain will be indicated by C-H stretching vibrations below 3000 cm⁻¹. vscht.cz

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Benzenesulfonamide and its derivatives typically exhibit absorption maxima in the ultraviolet region, which can be useful for quantitative analysis. nih.gov The UV spectrum of benzenesulfonamide can show absorption maxima at approximately 218 nm and 264 nm. sielc.com The specific λmax for this compound would be determined experimentally and is influenced by the solvent used. mu-varna.bg

Chromatography and Mass Spectrometry for Purity and Identity Confirmation

Chromatographic techniques coupled with mass spectrometry are powerful tools for assessing the purity of this compound and confirming its molecular weight.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC methods are commonly developed for sulfonamide compounds. wu.ac.thwu.ac.th These methods allow for the separation of the main compound from any impurities, providing a measure of its purity. A typical HPLC system would utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. wu.ac.th Detection is often performed using a UV detector set at a wavelength where the compound has maximum absorbance. sielc.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers higher resolution and sensitivity compared to traditional HPLC. This technique couples the high separation efficiency of UPLC with the mass-analyzing capabilities of tandem mass spectrometry, allowing for the precise identification and quantification of this compound, even in complex matrices. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The mass spectrum of benzenesulfonamide shows a molecular ion peak at m/z 157. researchgate.net For this compound, the expected molecular ion peak would correspond to its specific molecular weight. Fragmentation patterns in the mass spectrum, which can be complex and may involve rearrangements, provide further confirmation of the compound's structure. nist.gov

Chiral Analytical Methods for Enantiomeric Purity Assessment

If this compound is synthesized as a single enantiomer or if the separation of enantiomers is required, chiral analytical methods are essential to determine the enantiomeric purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary technique for separating enantiomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the chiral separation of various compounds. researchgate.netjiangnan.edu.cn Another approach involves the use of chiral selectors, like crown ethers, in the mobile phase, which can form diastereomeric complexes with the enantiomers, enabling their separation on a non-chiral column. nih.govnih.gov The development of a successful chiral separation method often requires screening different chiral columns and mobile phase compositions to achieve optimal resolution of the enantiomers. nih.gov

N 5 Aminopentyl Benzenesulfonamide As a Chemical Probe and Research Scaffold

Development of Fluorescent and Affinity Probes

The structural framework of N-(5-Aminopentyl)benzenesulfonamide is particularly amenable to the development of chemical probes, which are indispensable tools for studying biological systems. The primary amino group on the pentyl chain offers a convenient point of attachment for various functional moieties, including fluorophores for imaging or biotin for affinity purification. Concurrently, the benzenesulfonamide (B165840) portion can be chemically modified to act as a reactive group, or "warhead," capable of forming covalent bonds with specific biological targets.

Affinity-based probes (AfBPs) are tool compounds designed to bind covalently to a specific protein target. They typically consist of three key components: a reactive electrophilic group (the warhead), a high-affinity scaffold that provides selectivity for the target protein, and a detection moiety, such as a fluorophore or a biotin tag. nih.gov The this compound structure can be incorporated into such probes, providing a linker and a modifiable sulfonamide group that can be engineered into a reactive warhead.

Strategies for Site-Specific Labeling and Bioconjugation

A significant challenge in chemical biology is the ability to attach a probe to a specific site on a protein without disrupting its function. The benzenesulfonamide moiety has been ingeniously developed into a lysine-reactive N-acyl-N-alkyl sulfonamide (NASA) group, which serves as an electrophilic warhead for covalent labeling. nih.govnih.govnih.gov This reactive group is a key component of a recognition-driven system for site-specific protein modification.

One prominent strategy involves pairing a lysine-containing short histidine tag (e.g., KH6) on the protein of interest with a probe containing a binuclear nickel(II)-nitrilotriacetic acid (Ni²⁺-NTA) complex and the NASA warhead. nih.govnih.gov The specific and strong interaction between the His-tag and the Ni²⁺-NTA complex brings the probe into close proximity with the tag. This "proximity effect" dramatically accelerates a nucleophilic reaction between a lysine residue within the tag and the electrophilic NASA group of the probe. nih.gov The result is a stable, covalent bond that attaches the probe specifically to the engineered tag, leaving the rest of the protein untouched. This method provides a powerful alternative to traditional labeling techniques that often result in heterogeneous products. nih.gov

The reactivity of the NASA warhead can be finely tuned to improve the selectivity of the covalent probes and reduce non-specific reactions in complex biological environments, which is crucial for their utility in cellular and in vivo studies. nih.gov

| Labeling Strategy | Components | Mechanism | Application |

| His-Tag Directed NASA Labeling | 1. Target protein with a Lysine-containing Histidine-tag (KH6). 2. Probe with Ni²⁺-NTA recognition element. 3. Probe with N-acyl-N-alkyl sulfonamide (NASA) reactive group. | The Ni²⁺-NTA element binds to the His-tag, bringing the NASA group into close proximity with a lysine residue. | Site-specific covalent functionalization of proteins for downstream applications. nih.govnih.gov |

Application in Biomolecular Studies and Imaging Research

Probes derived from the this compound scaffold have practical applications in various biomolecular studies. Once a protein is labeled, the attached functional group can be used for detection and analysis. For instance, if the probe contains a biotin tag, the labeled protein can be detected via western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). nih.gov This allows for the specific visualization of the target protein in complex mixtures.

Furthermore, by attaching different fluorophores like Cy5 or TAMRA, these affinity probes can be used to label target receptors for visualization in SDS-PAGE experiments. nih.gov In the context of imaging research, benzenesulfonamide-based scaffolds can be modified for in vivo biodistribution studies. For example, a radioiodinated version of a bioactive benzenesulfonamide derivative was used to track its uptake and targeting ability in a xenograft mouse model, demonstrating its potential for non-invasive imaging. nih.gov These applications highlight the versatility of the scaffold in creating tools to study protein localization, interaction, and trafficking.

Utility in Target Identification and Validation Methodologies

The benzenesulfonamide scaffold is instrumental in the discovery and validation of new therapeutic targets. Affinity-based probes built around this structure can be used to covalently label their protein targets in complex biological samples. Following labeling, the protein-probe conjugate can be isolated and the protein identified using mass spectrometry-based proteomics. This approach is a powerful tool for "chemical proteomics" to map the target landscape of a particular compound class.

In a specific example of target identification and validation, a novel benzenesulfonamide compound, N-(((1S,3R,5S)-adamantan-1-yl)methyl)-3-((4-chlorophenyl)sulfonyl)benzenesulfonamide, was identified as a potent and selective inhibitor of the sodium channel Nav1.8. nih.gov Nav1.8 is a crucial channel in the transmission of pain signals, making it a key target for new analgesics. The discovery of this benzenesulfonamide inhibitor not only provided a promising lead candidate for pain treatment but also helped to validate Nav1.8 as a tractable drug target. nih.gov The study demonstrated that the compound had a high affinity for and inhibitory activity against Nav1.8, leading to significant analgesic effects in a model of chronic inflammatory pain. nih.gov

Contribution to the Design of Novel Bioactive Scaffolds

The benzenesulfonamide framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. This versatility has led to its use in the design of a wide array of novel bioactive compounds targeting different disease areas. nih.govnih.govnih.govnih.gov By modifying the substituents on the benzene (B151609) ring and the sulfonamide nitrogen, chemists can generate large libraries of compounds with diverse pharmacological activities.

Benzenesulfonamide derivatives have been successfully developed as:

Anticancer Agents: They have been identified as kinase inhibitors, which are a major class of cancer therapeutics. nih.gov For instance, certain analogs show inhibitory activity against Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in the growth and metastasis of cancers like glioblastoma. nih.gov Other derivatives have been synthesized into heterocyclic compounds that exhibit cytotoxicity against various cancer cell lines, including breast, liver, colon, and lung cancer, by inducing apoptosis. nih.govnih.gov

Enzyme Inhibitors: The scaffold is a classic component of inhibitors for carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov Novel benzenesulfonamides have shown potent, nanomolar-level inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov

Anti-Influenza Agents: Structural optimization of related compounds led to the identification of benzenesulfonamide derivatives as potent inhibitors of the influenza virus hemagglutinin (HA). nih.gov These compounds act by binding to HA and stabilizing its prefusion structure, thereby preventing the virus from fusing with the host cell membrane. nih.gov

Cardiovascular Agents: Studies have shown that certain benzenesulfonamide derivatives can affect cardiovascular parameters. For example, 4-(2-aminoethyl)-benzenesulfonamide was found to decrease perfusion pressure and coronary resistance in an isolated rat heart model, suggesting potential applications in cardiovascular research and therapy. cerradopub.com.br

The widespread success of this scaffold underscores its importance as a foundational element in modern drug discovery.

| Bioactive Scaffold Application | Target/Mechanism | Therapeutic Area |

| Kinase Inhibition | Tropomyosin receptor kinase A (TrkA) | Glioblastoma (Cancer) nih.gov |

| Cytotoxicity | Induction of Apoptosis, CDK2/cyclin E1 inhibition | Cancer (Breast, Liver, Colon, Lung) nih.govnih.gov |

| Enzyme Inhibition | Carbonic Anhydrase (hCA I, hCA II) | Glaucoma, other metabolic diseases nih.gov |

| Antiviral Activity | Influenza Hemagglutinin (HA) stabilization | Influenza nih.gov |

| Cardiovascular Modulation | Regulation of perfusion pressure and coronary resistance | Cardiovascular Disease cerradopub.com.br |

Q & A

Q. Table 1: Key Reaction Optimization Variables

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | 85–90% |

| Temperature | 0–5°C (initial), then 25°C | Reduces hydrolysis |

| Base | Pyridine (2 eq) | Neutralizes HCl |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm sulfonamide bond formation (δ ~7.5–8.0 ppm for aromatic protons, δ ~2.8 ppm for NH) .

- IR : Validate sulfonamide S=O stretches (1350–1300 cm and 1160–1120 cm) and NH bending (~1600 cm) .

- X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2.5–28°, and R-factor <0.05 .

Q. Table 2: Crystallographic Data from Related Sulfonamides

| Compound | Space Group | R-Factor | Bond Length (S–N, Å) |

|---|---|---|---|

| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | P-1 | 0.032 | 1.632 |

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Modification Sites :

- Biological Assays : Test antimicrobial activity via MIC assays against Gram-positive/negative strains. Compare with control compounds (e.g., sulfamethoxazole) .

- Computational Tools : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., dihydropteroate synthase) .

Case Study : A derivative with a 3,4-dichloro substitution showed 4× higher activity against S. aureus (MIC = 2 µg/mL) compared to the parent compound .

Advanced: How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Step 1 : Verify compound purity (>95% via HPLC) and stability (e.g., check for hydrolysis under assay conditions).

- Step 2 : Standardize assay protocols (e.g., consistent inoculum size, incubation time) to minimize variability .

- Step 3 : Cross-validate using orthogonal methods (e.g., fluorescence-based assays vs. colony counting).

- Example : Discrepancies in IC values for anticancer activity may arise from differences in cell line passage numbers or serum content in media.

Advanced: What computational strategies are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability.

- QM/MM Calculations : Analyze electronic effects of substituents on sulfonamide reactivity .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the sulfonyl group) using Schrödinger’s Phase .

Q. Table 3: Docking Scores for Sulfonamide Derivatives

| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) |

|---|---|---|

| Parent Compound | 1AJ0 (Dihydropteroate synthase) | -7.2 |

| 3,4-Dichloro Derivative | 1AJ0 | -9.1 |

Basic: How can researchers employ SHELX software for crystal structure determination of sulfonamide derivatives?

Methodological Answer:

- Data Collection : Use a Bruker D8 VENTURE diffractometer. Collect data up to 0.8 Å resolution.

- Structure Solution : Run SHELXD for phase problem resolution via dual-space methods .

- Refinement : Iterate with SHELXL, adjusting thermal parameters and hydrogen atom positions. Validate with CCDC Mercury (e.g., check for R <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.